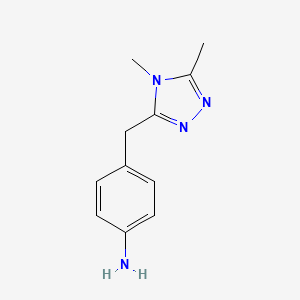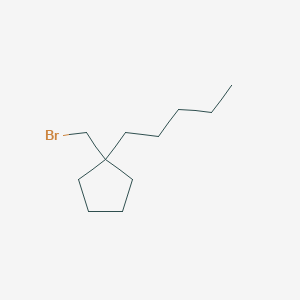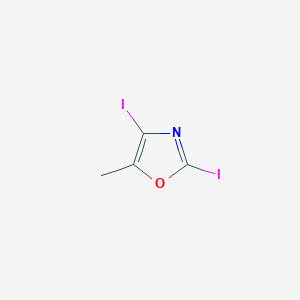
2,4-Diiodo-5-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-5-methyl-1,3-oxazole is a heterocyclic compound characterized by the presence of iodine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the oxazole ring Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents like manganese dioxide (MnO₂), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for additional purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diiodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products or other derivatives.
Reduction: Reduction reactions can lead to cleavage of the oxazole ring.
Substitution: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), DBU, bromotrichloromethane.
Reduction: Various reducing agents can be used, depending on the desired product.
Substitution: Halogen sources such as diacetoxyiodo benzene (PIDA) and halotrimethylsilane.
Major Products: The major products formed from these reactions include various substituted oxazoles and open-chain derivatives .
Aplicaciones Científicas De Investigación
2,4-Diiodo-5-methyl-1,3-oxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Diiodo-5-methyl-1,3-oxazole involves its interaction with molecular targets through its iodine and methyl groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
2,4-Diiodo-1,3-oxazole: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-1,3-oxazole: Similar structure but lacks the iodine atoms at the 2nd and 4th positions.
2-Iodo-5-methyl-1,3-oxazole: Contains only one iodine atom at the 2nd position.
Uniqueness: 2,4-Diiodo-5-methyl-1,3-oxazole is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C4H3I2NO |
|---|---|
Peso molecular |
334.88 g/mol |
Nombre IUPAC |
2,4-diiodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3 |
Clave InChI |
SSZSYORYVWGZHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


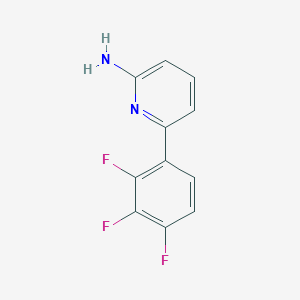
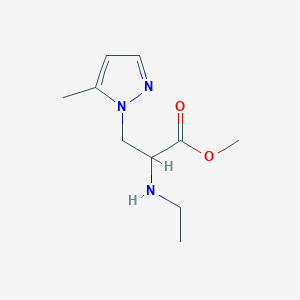
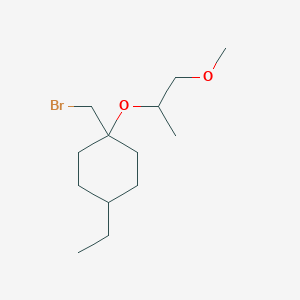
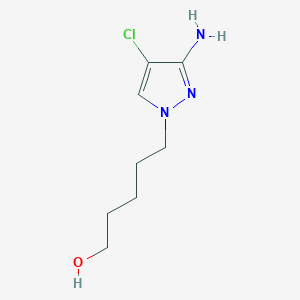
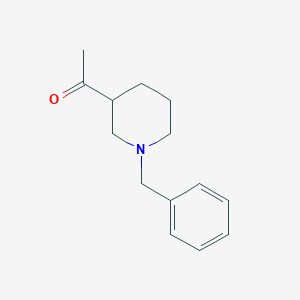
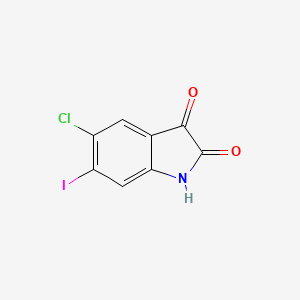
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
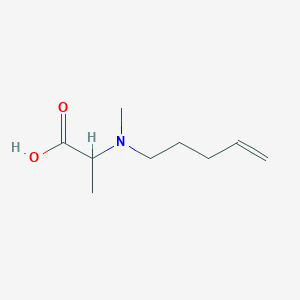
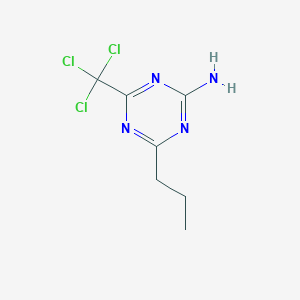
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)

